molecular formula C9H9ClO4 B2467881 2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid CAS No. 2315-24-4

2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid

Cat. No.: B2467881
CAS No.: 2315-24-4
M. Wt: 216.62
InChI Key: BVDLJZXNQCPLAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid is a phenoxy herbicide, a class of chemicals widely used in agriculture to control broad-leaf weeds. This compound is known for its ability to mimic the plant growth hormone indoleacetic acid, leading to uncontrolled growth and eventual death of the targeted weeds .

Mechanism of Action

Target of Action

The primary target of 2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid, also known as MCPA, is the growth hormone indoleacetic acid (IAA) in plants . IAA is a naturally occurring auxin, a class of plant hormones that are essential for plant body development .

Mode of Action

MCPA acts by mimicking the auxin growth hormone IAA . When sprayed on broad-leaf plants, it induces rapid, uncontrolled growth, often referred to as "growing to death" . This results in the selective killing of broad-leaf weeds, while leaving monocotyledonous crops such as wheat or maize relatively unaffected .

Biochemical Pathways

The biochemical pathway affected by MCPA involves the disruption of normal plant growth and development . By mimicking IAA, MCPA overstimulates the auxin response pathway, leading to uncontrolled cell division and growth . This rapid, uncontrolled growth ultimately leads to the death of the plant .

Pharmacokinetics

It is known that mcpa is readily absorbed by plant tissues and is translocated throughout the plant, affecting all parts of the plant . The impact on bioavailability is largely determined by the application method and environmental conditions .

Result of Action

The result of MCPA action is the death of broad-leaf weeds . By inducing uncontrolled growth, MCPA causes the plant to essentially "grow to death" . This makes MCPA an effective herbicide for the control of broad-leaf weeds in cereal and pasture crops .

Action Environment

The action, efficacy, and stability of MCPA can be influenced by various environmental factors. These include the type of soil, weather conditions, and the presence of other chemicals . For example, certain soil types may adsorb MCPA, reducing its availability to plants . Weather conditions, such as rainfall and temperature, can also affect the uptake and effectiveness of MCPA .

Biochemical Analysis

Biochemical Properties

2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid is known to interact with various enzymes, proteins, and other biomolecules . It is used as a special compound for antimicrobial activity and has consistent anticancer, antitumor, analgesic, and anti-inflammatory properties .

Cellular Effects

The compound exerts significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound acts by mimicking the action of the plant growth hormone auxin, which results in uncontrolled growth and eventually death in susceptible plants .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its overall impact .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical profile . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid can be synthesized through the condensation of 4-chloro-2-methylphenol with chloroacetic acid. The reaction typically involves the formation of a sodium salt of 4-chloro-2-methylphenol, followed by its reaction with chloroacetic acid under alkaline conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The process includes steps such as condensation, acidification, and chlorination to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid is extensively used in scientific research for its herbicidal properties. It is employed in studies related to plant physiology, environmental science, and agricultural chemistry. The compound is also used in the development of new herbicides and in the study of plant hormone analogs .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)
  • 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
  • Mecoprop
  • Dichlorprop
  • Fenoprop

Uniqueness

2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct herbicidal properties. Compared to other phenoxy herbicides, it offers a different spectrum of weed control and environmental behavior .

Properties

IUPAC Name

2-(4-chloro-5-hydroxy-2-methylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4/c1-5-2-6(10)7(11)3-8(5)14-4-9(12)13/h2-3,11H,4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDLJZXNQCPLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OCC(=O)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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